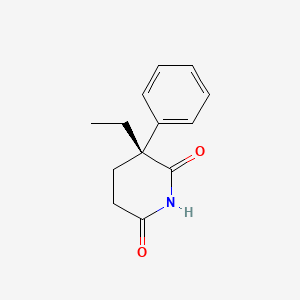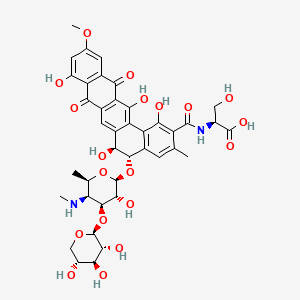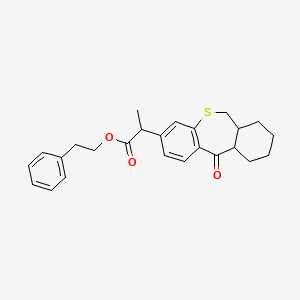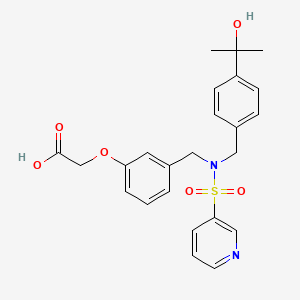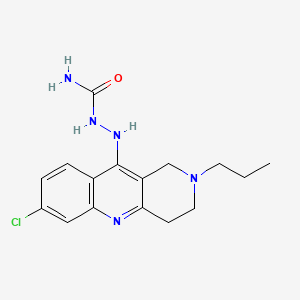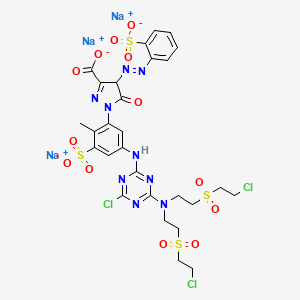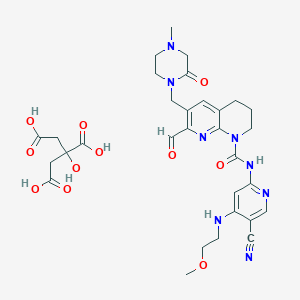
Roblitinib citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of roblitinib citrate involves the preparation of 2-formylquinoline amide (2-FQA) derivatives, which serve as the starting hits . The synthetic route typically includes high throughput screening to identify potent inhibitors, followed by optimization of the chemical structure to enhance selectivity and potency . Industrial production methods for this compound are not extensively detailed in the literature, but they likely involve standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation.
Chemical Reactions Analysis
Roblitinib citrate undergoes various chemical reactions, including covalent binding to its target protein, FGFR4. This binding is reversible, which helps reduce off-target toxicity . The compound is designed to inhibit the growth of cancer cells by blocking the FGFR4 signaling pathway, leading to reduced tumor cell proliferation . Common reagents and conditions used in these reactions include electrophilic warheads that form reversible adducts with the target protein . The major products formed from these reactions are the inhibited FGFR4 proteins, which are unable to promote cancer cell growth .
Scientific Research Applications
Roblitinib citrate has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models of hepatocellular carcinoma and gastric cancer, where it inhibits the growth of cancer cell lines expressing FGFR4, KLB, and FGF19 . Clinical trials have demonstrated its efficacy in patients with FGFR4/KLB-positive tumors, including hepatocellular carcinoma . Additionally, this compound is being investigated for its potential use in combination therapies, such as with the anti-PD-1 antibody spartalizumab, to enhance its antitumor effects .
Mechanism of Action
Roblitinib citrate exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival . The compound binds covalently yet reversibly to FGFR4, blocking its activity and preventing the downstream signaling that promotes tumor growth . This inhibition leads to reduced proliferation of cancer cells and induces apoptosis in FGFR4-dependent tumors .
Comparison with Similar Compounds
Roblitinib citrate is unique among FGFR inhibitors due to its selective and reversible covalent binding to FGFR4 . Similar compounds include other FGFR inhibitors, such as erdafitinib and pemigatinib, which target multiple FGFR isoforms but may have broader off-target effects . The specificity of this compound for FGFR4 makes it a promising candidate for targeted cancer therapy with potentially fewer side effects compared to non-selective FGFR inhibitors .
Properties
CAS No. |
1708971-60-1 |
|---|---|
Molecular Formula |
C31H38N8O11 |
Molecular Weight |
698.7 g/mol |
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C25H30N8O4.C6H8O7/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
PQMNMOKXXAMVFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



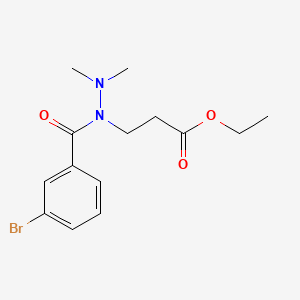
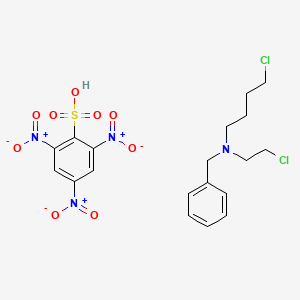
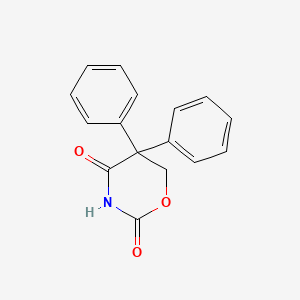
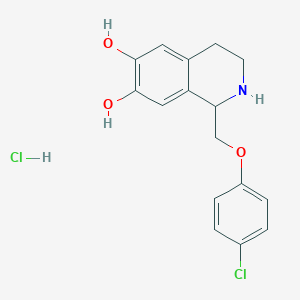
![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)

